5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol
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Overview
Description
5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings. It has garnered significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the field of oncology .
Scientific Research Applications
5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol has a wide range of scientific research applications, including:
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidine derivatives have been reported to have a high impact in medicinal chemistry . They have been studied for their anticancer potential and enzymatic inhibitory activity .
Mode of Action
For instance, some derivatives have been found to inhibit CDK2, a protein kinase involved in cell cycle regulation .
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidine derivatives have been associated with various biochemical pathways due to their significant impact in medicinal chemistry .
Result of Action
Some pyrazolo[1,5-a]pyrimidine derivatives have shown significant inhibitory activity against certain cell lines .
Future Directions
Given the significant biological activities of pyrazolo[1,5-a]pyrimidines, future research could focus on further exploring their potential applications in medicinal chemistry . Their synthetic versatility permits structural modifications throughout its periphery, which could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This reaction allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold. One common method involves the use of β-enaminone derivatives under microwave irradiation, which yields various 2,7-disubstituted products in high yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis and other advanced techniques in a controlled environment can potentially be scaled up for industrial applications .
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol undergoes several types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce halogenated or alkylated derivatives .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine: This compound shares a similar pyrazolo[1,5-a]pyrimidine scaffold but differs in its substitution pattern.
5-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridazin-3-amine: Another related compound with a different fused ring system.
Uniqueness
5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to undergo versatile chemical transformations and its potential as an anticancer agent highlight its significance in scientific research .
Properties
IUPAC Name |
5,6-dimethyl-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-9-10(2)16-13-12(8-15-17(13)14(9)18)11-6-4-3-5-7-11/h3-8,15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJUDPKTFRETRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C(=CNN2C1=O)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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